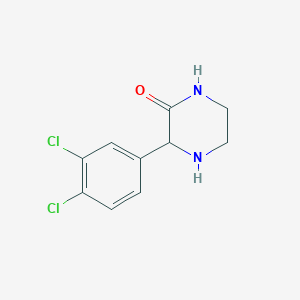

3-(3,4-Dichlorophenyl)piperazin-2-one

Description

3-(3,4-Dichlorophenyl)piperazin-2-one is a piperazine derivative characterized by a piperazin-2-one core substituted with a 3,4-dichlorophenyl group. A synthesis method for a related compound, 3-(3,4-dichlorophenyl)-1,1-dimethylurea, highlights the importance of efficient and eco-friendly preparation techniques, which may extend to this compound .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O/c11-7-2-1-6(5-8(7)12)9-10(15)14-4-3-13-9/h1-2,5,9,13H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBLTGJGVAFJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621898 | |

| Record name | 3-(3,4-Dichlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334477-10-0 | |

| Record name | 3-(3,4-Dichlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery

3-(3,4-Dichlorophenyl)piperazin-2-one serves as a lead compound in the development of new drugs targeting neurological disorders. Its ability to interact with dopamine receptors, particularly the D3 receptor, makes it a candidate for treating conditions such as schizophrenia and depression. Modifications to the piperazine structure can significantly influence receptor selectivity and potency, which is crucial for optimizing therapeutic efficacy.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit notable biological activities. For instance, studies have shown that these compounds can selectively bind to dopamine D3 receptors while minimizing interactions with D2-like receptors. This selectivity is essential for reducing side effects associated with antipsychotic medications.

Therapeutic Applications

Neurological Disorders

Due to its interaction with dopamine receptors, this compound has potential applications in treating various neurological disorders. Its structural modifications could lead to new treatments for schizophrenia, where targeting specific receptor subtypes may alleviate symptoms without the adverse effects commonly seen with broader-spectrum antipsychotics .

Anti-inflammatory Properties

Emerging research suggests that this compound may also possess anti-inflammatory and analgesic properties. This opens avenues for its application in pain management therapies, potentially providing alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

- Dopamine Receptor Studies : A study explored the binding affinities of various piperazine derivatives to dopamine receptors, highlighting that slight modifications could enhance binding affinity specifically for the D3 receptor while reducing affinity for D2-like receptors.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of piperazine derivatives, noting that certain modifications led to significant reductions in inflammatory markers in vitro.

Comparative Analysis of Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorobenzyl)-piperazin-2-one | Chlorobenzyl substituent on piperazine | Exhibits different receptor binding profiles |

| 4-(3-Chlorobenzyl)-piperazin-1-amine | Chlorobenzyl on a different nitrogen | May have varied pharmacokinetics |

| 1-(4-Methylbenzyl)-piperazin-2-one | Methylbenzyl substituent | Potentially different therapeutic applications |

| 4-(2-Methoxyphenyl)-piperazin-1-amine | Methoxyphenyl group | Enhanced solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dichlorophenyl group in the target compound may enhance receptor binding affinity compared to monosubstituted analogs like 1-(3-chlorophenyl)piperazin-2-one .

Synthetic Accessibility :

- The eco-friendly synthesis of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (yield: ~85%) suggests that similar methods could optimize the production of this compound .

Pharmacological Potential: Bivalent compounds like 1,3-bis(4-(3-chlorophenyl)piperazin-1-yl)propane demonstrate the importance of dimeric structures in modulating receptor activity, a strategy that could be applied to the target compound .

Preparation Methods

Cyclization of Dichloroaniline with Bis(2-chloroethyl)amine Derivatives

One of the primary industrially viable methods to prepare dichlorophenyl-substituted piperazines (closely related to piperazin-2-ones) involves cyclization of 2,3- or 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride or related amines. This method is characterized by:

- Raw materials: 2,3-dichloroaniline or 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.

- Reaction conditions: The charging temperature ranges from 90 to 120 °C, with reaction temperature between 120 and 220 °C.

- Solvents: Protic solvents are used for after-treatment and refining steps.

- Yield and purity: Yields can exceed 59.5%, with purity levels above 99.5% by HPLC analysis.

- Process: The reaction proceeds via a cyclization mechanism where the amine reacts with the dichloroaniline to form the piperazine ring, followed by purification steps involving solvent treatment to isolate the hydrochloride salt of the product.

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial scale production, minimizing waste generation.

Table 1: Key Parameters for Cyclization Method

| Parameter | Range/Value | Notes |

|---|---|---|

| Raw materials ratio (dichloroaniline : bis(2-chloroethyl)amine hydrochloride) | 1 : 0.8–2.0 (preferably 1 : 1.4–1.6) | Optimized for yield and purity |

| Charging temperature | 90–120 °C | Initial mixing temperature |

| Reaction temperature | 120–220 °C | Cyclization step temperature |

| After-treatment solvent | Protic solvent | For product precipitation and purification |

| Yield | >59.5% | Industrial scale |

| Purity (HPLC) | >99.5% | High purity product |

Cascade Double Cyclization via Metal-Promoted Transformations

An advanced synthetic route to piperazin-2-one derivatives, including those with dichlorophenyl substituents, involves a cascade double cyclization promoted by transition metals such as palladium. This method uses:

- Starting materials: Chloro allenylamide, primary amines, and aryl iodides.

- Catalysts and reagents: Pd(PPh3)4 as palladium catalyst, silver nitrate (AgNO3), and cesium carbonate (Cs2CO3).

- Reaction conditions: Conducted in acetonitrile under reflux in a nitrogen atmosphere for approximately 16 hours.

- Advantages: This method allows introduction of diversity points via variation of amines and aryl iodides, enabling combinatorial synthesis of piperazinone derivatives.

- Yields: Moderate to good yields (~56–74%) depending on substrates.

- Purification: Flash chromatography is used post-reaction to isolate pure products.

This approach is valuable for research and development settings where structural diversity and rapid synthesis of analogues are required.

Table 2: Summary of Cascade Double Cyclization Method

| Aspect | Details |

|---|---|

| Key reactants | Chloro allenylamide, primary amine, aryl iodide |

| Catalyst | Pd(PPh3)4 |

| Additives | AgNO3, Cs2CO3 |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Reflux (~80 °C) |

| Reaction time | 16 hours |

| Yield | 56–74% |

| Purification | Flash chromatography |

| Advantages | Enables combinatorial synthesis, structural diversity |

Two-Stage Synthesis via Nornitrogen Mustard Intermediate

Another documented preparation involves a two-stage synthesis starting from 2,3-dichloroaniline and bis(2-chloroethyl)ethylamine (a nornitrogen mustard analogue):

- Stage 1: Reaction of 2,3-dichloroaniline with bis(2-chloroethyl)ethylamine in the presence of p-toluene sulfonic acid and tetrabutylammonium bromide as phase-transfer catalyst, in xylene solvent at 130–135 °C for 48 hours.

- Stage 2: After completion, the reaction mixture is neutralized with aqueous ammonia to pH 6–7, followed by extraction with ethyl acetate, drying, and concentration to yield the product.

- Yield: High isolated yield of about 88%.

- Notes: The product is obtained as a pale brown liquid and can be used directly in subsequent steps without further purification.

This method is notable for its relatively mild conditions and high yield, suitable for laboratory-scale synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Cyclization of dichloroaniline with bis(2-chloroethyl)amine hydrochloride | High temperature cyclization, protic solvents for purification | >59.5 | >99.5 | Industrial scale | Cost-effective, simple, low waste |

| Cascade double cyclization (metal-promoted) | Pd catalysis, combinatorial, reflux in MeCN | 56–74 | Not specified | Research and combinatorial | Enables structural diversity |

| Two-stage synthesis via nornitrogen mustard | Phase-transfer catalysis, 48 h reaction, ammonia neutralization | 88 | Not specified | Laboratory scale | High yield, mild conditions |

Q & A

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Quality Control (QC) : Implement in-process checks via FTIR (amide C=O stretch at 1650 cm⁻¹) and UPLC (purity >98%).

- DoE Optimization : Use response surface methodology (RSM) to refine parameters like reaction time (6–12 hrs) and equivalents of dichlorophenyl precursor (1.2–1.5 eq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.